Cas no 428871-73-2 (5-fluoro-2-nitro-4-(trifluoromethyl)aniline)

5-Fluoro-2-nitro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative with notable reactivity due to its electron-withdrawing nitro and trifluoromethyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty materials. The presence of fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it valuable for applications requiring selective functionalization. Its distinct substitution pattern allows for precise modifications in heterocyclic and medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive nitro and amine functionalities, ensuring optimal performance in synthetic pathways.
5-fluoro-2-nitro-4-(trifluoromethyl)aniline structure
428871-73-2 structure
Product Name:5-fluoro-2-nitro-4-(trifluoromethyl)aniline
CAS No:428871-73-2
MF:C7H4F4N2O2
MW:224.112475395203
MDL:MFCD09907681
CID:1515458
PubChem ID:10680625
Update Time:2025-06-11

5-fluoro-2-nitro-4-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-nitro-4-(trifluoromethyl)aniline
    • PC6958
    • SureCN1192979
    • 4-amino-2-fluoro-5-nitrobenzotrifluoride
    • 2-Amino-4-fluoro-5-(trifluoromethyl)nitrobenzene
    • KB-105495
    • 5-fluoro-2-nitro-4-trifluoromethyl-phenylamine
    • 5-Fluoro-2-nitro-4-trifluoromethylaniline
    • SCHEMBL1192979
    • DTXSID80443431
    • AT26637
    • 5-fluoro-2-nitro-4-tri-fluoromethyl-phenylamine
    • CS-0452444
    • 428871-73-2
    • AKOS024094713
    • PS-10498
    • EN300-9452992
    • MFCD09907681
    • SB77032
    • DB-332999
    • MDL: MFCD09907681
    • Inchi: 1S/C7H4F4N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
    • InChI Key: UTRVMCDXCUQEEJ-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 224.02100
  • Monoisotopic Mass: 224.02089002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 281.7±40.0 °C at 760 mmHg
  • PSA: 71.84000
  • LogP: 3.43930

5-fluoro-2-nitro-4-(trifluoromethyl)aniline Security Information

5-fluoro-2-nitro-4-(trifluoromethyl)aniline Pricemore >>

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AB313775-250 mg
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abcr
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5-fluoro-2-nitro-4-(trifluoromethyl)aniline Production Method

5-fluoro-2-nitro-4-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:428871-73-2)5-fluoro-2-nitro-4-(trifluoromethyl)aniline
Order Number:A1159824
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:56
Price ($):204.0/680.0
Email:sales@amadischem.com

5-fluoro-2-nitro-4-(trifluoromethyl)aniline Related Literature

Additional information on 5-fluoro-2-nitro-4-(trifluoromethyl)aniline

Recent Advances in the Application of 5-Fluoro-2-nitro-4-(trifluoromethyl)aniline (CAS: 428871-73-2) in Chemical Biology and Pharmaceutical Research

The compound 5-fluoro-2-nitro-4-(trifluoromethyl)aniline (CAS: 428871-73-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research briefing aims to synthesize the latest findings related to this compound, highlighting its role in drug discovery, agrochemical development, and material science.

Recent studies have demonstrated that 5-fluoro-2-nitro-4-(trifluoromethyl)aniline serves as a versatile intermediate in the synthesis of novel bioactive molecules. Its trifluoromethyl and nitro functional groups make it particularly valuable for designing compounds with enhanced binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry utilized this compound as a key building block in the development of new kinase inhibitors, showing promising results in preclinical models of cancer.

In the agrochemical sector, researchers have explored the potential of 428871-73-2 as a precursor for novel pesticides. The electron-withdrawing properties of the trifluoromethyl group contribute to the compound's stability in biological systems, while the nitro group facilitates further chemical modifications. A recent patent application (WO2023056789) describes its use in creating next-generation herbicides with improved selectivity and environmental safety profiles.

The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in ACS Chemical Biology (2024) revealed how derivatives of 5-fluoro-2-nitro-4-(trifluoromethyl)aniline interact with target proteins, providing valuable insights for rational drug design. These findings have opened new avenues for developing targeted therapies with reduced off-target effects.

From a synthetic chemistry perspective, recent advancements have focused on developing more efficient and sustainable routes to produce 428871-73-2. A green chemistry approach reported in Organic Process Research & Development (2023) demonstrated a catalytic method that reduces waste generation while maintaining high yield and purity. This innovation addresses both economic and environmental concerns in industrial-scale production.

Looking forward, the unique properties of 5-fluoro-2-nitro-4-(trifluoromethyl)aniline suggest potential applications beyond its current uses. Computational studies predict its suitability for developing novel materials with specific electronic properties, while ongoing research explores its role in photopharmacology. As the understanding of this compound continues to grow, it is expected to play an increasingly important role in multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:428871-73-2)5-fluoro-2-nitro-4-(trifluoromethyl)aniline
A1159824
Purity:99%/99%
Quantity:1g/5g
Price ($):204.0/680.0
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